Dichloroosmium;2-pyridin-2-ylpyridine;hydrate
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Overview
Description
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is a coordination compound that features osmium as the central metal atom coordinated with two chloride ions and 2-pyridin-2-ylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroosmium;2-pyridin-2-ylpyridine;hydrate typically involves the reaction of osmium tetroxide with 2-pyridin-2-ylpyridine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
[ \text{OsO}4 + 2 \text{C}{10}\text{H}_8\text{N}_2 + 2 \text{HCl} \rightarrow \text{OsCl}2(\text{C}{10}\text{H}_8\text{N}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and as a precursor for other osmium-containing compounds.
Mechanism of Action
The mechanism by which dichloroosmium;2-pyridin-2-ylpyridine;hydrate exerts its effects involves coordination with biological molecules such as DNA and proteins. The compound can form stable complexes with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Tris-(2,2’-bipyridine)osmium(II) chloride hydrate
- Cis-bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate
Uniqueness
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is unique due to its specific coordination environment and the presence of 2-pyridin-2-ylpyridine ligands
Properties
CAS No. |
222958-27-2 |
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Molecular Formula |
C30H26Cl2N6OOs |
Molecular Weight |
747.7 g/mol |
IUPAC Name |
dichloroosmium;2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
InChI Key |
NZRCLATYFMIXFH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl |
Origin of Product |
United States |
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